molecular formula C10H6BrClO B8227463 4-Bromo-5-chloronaphthalen-2-ol

4-Bromo-5-chloronaphthalen-2-ol

Cat. No.: B8227463
M. Wt: 257.51 g/mol
InChI Key: IDUFRSRWLZNLOM-UHFFFAOYSA-N
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Description

4-Bromo-5-chloronaphthalen-2-ol is an organic compound with the molecular formula C10H6BrClO and a molecular weight of 257.51 g/mol . This compound is part of the naphthol family, characterized by a naphthalene ring system substituted with bromine and chlorine atoms. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloronaphthalen-2-ol typically involves the bromination and chlorination of naphthalen-2-ol. One common method includes the following steps:

    Bromination: Naphthalen-2-ol is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position.

These reactions are usually carried out under controlled conditions to ensure the selective substitution of the desired positions on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-5-chloronaphthalen-2-ol is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of medicinal compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloronaphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule. The exact pathways and molecular targets vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-chloronaphthalen-2-ol is unique due to the presence of both bromine and chlorine atoms on the naphthalene ring, which imparts distinct chemical reactivity and physical properties. This dual substitution allows for more diverse chemical modifications and applications compared to its mono-substituted counterparts .

Properties

IUPAC Name

4-bromo-5-chloronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO/c11-8-5-7(13)4-6-2-1-3-9(12)10(6)8/h1-5,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUFRSRWLZNLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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